molecular formula C21H18O2 B12845397 4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12845397
M. Wt: 302.4 g/mol
InChI Key: TUFMQJVGOJJLIG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable biphenyl derivative under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Aldehyde Formation: The final step involves the oxidation of a methyl group to an aldehyde using reagents like pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.

    4-(Benzyloxy)phenylacetic acid: Similar benzyloxy group but with an acetic acid functional group.

Uniqueness

4-(Benzyloxy)-3’-methyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

5-(3-methylphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O2/c1-16-6-5-9-18(12-16)19-10-11-21(20(13-19)14-22)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

TUFMQJVGOJJLIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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